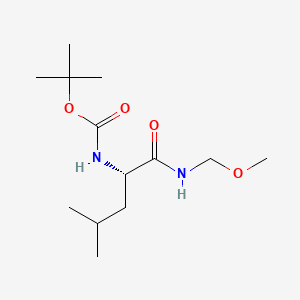

(S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXSZUARJIXLZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-50-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide CAS number 87694-50-6 properties

CAS Number: 87694-50-6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide. This compound, a derivative of the amino acid L-leucine, is a valuable building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other complex molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

This compound, also known as Boc-L-Leucine Weinreb amide, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of a leucine residue, which is further derivatized as a Weinreb amide (N-methoxy-N-methylamide).[3] This unique combination of functional groups makes it a stable and versatile intermediate for the synthesis of ketones and other carbonyl-containing compounds.[3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 87694-50-6 | [1] |

| Molecular Formula | C13H26N2O4 | [1] |

| Molecular Weight | 274.36 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.46 g/cm³ | [1] |

| Solubility | Soluble in DMSO (25 mg/mL) | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of Boc-L-leucine with N,O-dimethylhydroxylamine. Several coupling reagents can be employed for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound using a carbodiimide coupling agent.

Materials:

-

Boc-L-leucine

-

N,O-dimethylhydroxylamine hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

-

To a solution of Boc-L-leucine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C is added EDC (1.2 eq).

-

In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is neutralized with DIPEA (1.1 eq) in DCM.

-

The neutralized N,O-dimethylhydroxylamine solution is added to the activated Boc-L-leucine solution at 0 °C.

-

An additional amount of DIPEA (1.2 eq) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product.

Applications in Drug Development

As a Weinreb amide derivative of a protected amino acid, this compound is a key intermediate in the synthesis of various pharmaceutical agents. Weinreb amides are particularly useful for the preparation of ketones by reaction with organometallic reagents without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is highly valuable in the construction of complex molecules, including protease inhibitors.

Hypothetical Role in a Biological Signaling Pathway

While no direct involvement of this compound in a specific biological signaling pathway has been reported, its structural relationship to L-leucine suggests a potential interaction with pathways regulated by amino acids. Leucine and its derivatives are known to modulate the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Specifically, a structurally related compound, N-acetylleucine amide, has been shown to inhibit amino acid-mTOR signaling in a manner similar to the well-known mTOR inhibitor, rapamycin. This inhibition leads to G1 cell cycle arrest. Based on this precedent, a hypothetical mechanism for the action of a leucine derivative on the mTOR pathway is depicted below.

Figure 1: Hypothetical inhibition of the mTOR signaling pathway.

Caption: A diagram illustrating the hypothesized inhibitory effect of a leucine derivative on the mTORC1 signaling cascade, leading to a downstream reduction in protein synthesis and cell proliferation.

Conclusion

This compound is a well-characterized and synthetically valuable compound. Its utility as a precursor for ketones makes it an important tool in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While its direct biological activity has not been extensively studied, its structural similarity to L-leucine suggests potential interactions with amino acid sensing pathways like the mTOR pathway, warranting further investigation for its potential applications in drug discovery and development.

References

- 1. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-L-Leucine Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-L-leucine N'-methoxy-N'-methylamide, commonly referred to as Boc-L-Leucine Weinreb amide. This versatile building block is of significant interest in synthetic organic chemistry, particularly in the fields of peptide synthesis and the preparation of complex molecules for drug discovery. This document details its key physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates relevant chemical transformations.

Core Physical and Chemical Properties

Boc-L-Leucine Weinreb amide is a white to off-white solid at room temperature. As a derivative of the amino acid L-leucine, it is a chiral molecule. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the N-methoxy-N-methylamide (Weinreb amide) functionality at the carboxyl terminus imparts specific reactivity and stability to the molecule.

Data Presentation

| Property | Value | Source/Notes |

| Molecular Formula | C₁₃H₂₆N₂O₄ | Calculated |

| Molecular Weight | 274.36 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not explicitly reported; likely in the range of other Boc-amino acid derivatives (e.g., Boc-L-Leucine: 85-90 °C) | [1] |

| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in water. | Inferred from the properties of Boc-protected amino acids and amides.[2] |

| Optical Rotation | Specific rotation has not been explicitly reported. As it is derived from L-leucine, it is expected to be levorotatory. | Inferred from the chirality of L-leucine. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.31 (d, J = 8.0 Hz, 1H, NH), 4.49 (d, J = 8.0 Hz, 1H, α-CH), 3.45 (s, 3H, N-CH₃), 2.74 (s, 3H, O-CH₃), 2.55 (m, 1H, γ-CH), 1.40 (s, 9H, C(CH₃)₃), 1.29 (m, 2H, β-CH₂), 0.94-0.95 (t, J = 4.0 Hz, 6H, δ-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 156.00 (C=O, Boc), 154.00 (C=O, amide), 79.00 (C(CH₃)₃), 61.85 (O-CH₃), 51.55 (α-CH), 37.48 (N-CH₃), 33.26 (γ-CH), 28.50 (C(CH₃)₃), 24.75 (β-CH₂), 14.70 (δ-CH₃), 10.85 (δ-CH₃).

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹): A characteristic absorption band for the Weinreb amide carbonyl is observed around 1622 cm⁻¹. The Boc protecting group exhibits a strong carbonyl stretch typically in the region of 1680-1700 cm⁻¹.

Experimental Protocols

Synthesis of Boc-L-Leucine Weinreb Amide

A common and efficient method for the preparation of Boc-L-Leucine Weinreb amide involves the coupling of Boc-L-leucine with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Boc-L-leucine

-

N,O-dimethylhydroxylamine hydrochloride

-

N,N'-Carbonyldiimidazole (CDI)

-

N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a stirred solution of Boc-L-leucine (1 equivalent) in anhydrous THF at 0 °C, add N-Methylmorpholine (1.5 equivalents) followed by N,N'-Carbonyldiimidazole (1.5 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the acyl-imidazolide intermediate.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Characterization Protocols

-

NMR Spectroscopy: Prepare a solution of the sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum as a thin film from a solution. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum can be obtained using electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ would be at m/z 275.2. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (M-57) or the entire Boc group (M-101). Amide fragmentation can also occur, leading to cleavage of the N-CO bond.

Chemical Properties and Reactivity

Stability

The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, making it a robust protecting group in multi-step synthesis.[3] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The Weinreb amide functionality is generally stable under neutral and mildly acidic or basic conditions.

Reactivity

The primary utility of the Weinreb amide is its controlled reactivity towards organometallic reagents.[4] Unlike esters or acid chlorides which can undergo over-addition to form tertiary alcohols, the Weinreb amide typically reacts with one equivalent of a Grignard or organolithium reagent to form a stable tetrahedral intermediate. This intermediate collapses upon acidic workup to yield a ketone. Reduction with mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures affords the corresponding aldehyde.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of Boc-L-Leucine Weinreb amide.

Caption: Reaction mechanism of Weinreb ketone synthesis using Boc-L-Leucine Weinreb amide.

References

- 1. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Structure and Synthesis of N-Protected Amino Acid Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and utility of N-protected amino acid Weinreb amides. These versatile intermediates are crucial in modern organic synthesis, particularly in the pharmaceutical industry, for the precise construction of complex molecules. This document details various synthetic protocols, presents quantitative data for comparative analysis, and illustrates key chemical transformations.

Introduction: The Significance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, were first introduced by Steven M. Weinreb and Steven Nahm in 1981.[1] Their significance lies in their unique reactivity profile: they readily react with organometallic reagents (like Grignard or organolithium reagents) to form ketones and can be reduced to form aldehydes, all while avoiding the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1]

The key to this controlled reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable under the reaction conditions and only collapses to the ketone or aldehyde upon aqueous workup. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl, thus yielding the desired product with high selectivity.

In the context of medicinal chemistry and drug development, N-protected amino acid Weinreb amides are invaluable chiral building blocks. They serve as precursors for the synthesis of α-amino ketones and α-amino aldehydes, which are key structural motifs in a wide range of biologically active compounds, including protease inhibitors and other therapeutics.[2] The ability to introduce various side chains (R-groups) from natural or unnatural amino acids makes this methodology highly adaptable for creating diverse molecular libraries for drug discovery.

Structure and Properties

The general structure of an N-protected amino acid Weinreb amide is characterized by an amino acid core where the amino group is protected by a suitable group (Pg), and the carboxyl group is converted to an N-methoxy-N-methylamide.

General Structure:

-

Pg (Protecting Group): Commonly used urethane-type protecting groups such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl) are employed to prevent unwanted side reactions at the amino group.[2][3][4]

-

R (Side Chain): The side chain of the amino acid, which can be varied to introduce chemical diversity.

-

Weinreb Amide Moiety (-C(O)N(OCH3)CH3): The key functional group that allows for controlled carbonyl chemistry.

These compounds are typically stable, often crystalline solids or gums, that can be purified by standard techniques like column chromatography and stored for future use.[2][5]

Synthesis of N-Protected Amino Acid Weinreb Amides

The most common and direct route to N-protected amino acid Weinreb amides is through the coupling of an N-protected amino acid with N,O-dimethylhydroxylamine, typically supplied as its hydrochloride salt.[1] This transformation requires the activation of the carboxylic acid, which can be achieved through various coupling reagents or by converting the acid to a more reactive species like an acid chloride.

Synthesis from N-Protected Amino Acids using Coupling Reagents

A variety of peptide coupling reagents have been successfully employed for the synthesis of Weinreb amides directly from carboxylic acids. The choice of reagent can impact yield, reaction time, and the potential for racemization.

Below is a summary of yields obtained for various N-protected amino acids using different coupling reagents.

Table 1: Synthesis of N-Protected Amino Acid Weinreb Amides using N,N'-Carbonyldiimidazole (CDI) [2]

| Entry | N-Protected Amino Acid | Product | Yield (%) |

| 1 | N-Fmoc-L-Phe-OH | N-Fmoc-L-Phe-N(OCH3)CH3 | 89 |

| 2 | N-Fmoc-L-Ala-OH | N-Fmoc-L-Ala-N(OCH3)CH3 | 85 |

| 3 | N-Fmoc-L-Val-OH | N-Fmoc-L-Val-N(OCH3)CH3 | 83 |

| 4 | N-Fmoc-L-Leu-OH | N-Fmoc-L-Leu-N(OCH3)CH3 | 82 |

| 5 | N-Fmoc-L-Pro-OH | N-Fmoc-L-Pro-N(OCH3)CH3 | 90 |

| 6 | N-Cbz-L-Ala-OH | N-Cbz-L-Ala-N(OCH3)CH3 | 86 |

| 7 | N-Cbz-L-Ser-OH | N-Cbz-L-Ser-N(OCH3)CH3 | 80 |

| 8 | N-Cbz-L-Gly-OH | N-Cbz-L-Gly-N(OCH3)CH3 | 88 |

| 9 | N-Boc-L-Phe-OH | N-Boc-L-Phe-N(OCH3)CH3 | 90 |

| 10 | N-Boc-L-Met-OH | N-Boc-L-Met-N(OCH3)CH3 | 81 |

| 11 | N-Boc-L-Ile-OH | N-Boc-L-Ile-N(OCH3)CH3 | 80 |

| 12 | N-Boc-L-Leu-OH | N-Boc-L-Leu-N(OCH3)CH3 | 86 |

Table 2: Synthesis of N-Protected Amino Acid Weinreb Amides using Other Common Coupling Reagents

| Protecting Group | Amino Acid | Coupling Reagent | Yield (%) | Reference |

| Fmoc, Boc, Cbz | Various | T3P® / DBU | High | [6] |

| Fmoc, Boc, Cbz | Various | COMU / DIEA | 63-97 | [6][7] |

| Fmoc, Boc, Cbz | Various | CPI-Cl / DIPEA | High (e.g., 90% for Fmoc-Phe) | [4] |

| Boc | Various | DCC | Good | [8] |

Synthesis via Acid Chlorides

An alternative, highly efficient method involves the conversion of the N-protected amino acid to its corresponding acid chloride, which then reacts readily with N,O-dimethylhydroxylamine. This method is particularly suitable for Fmoc-protected amino acids.[5]

General Workflow for Weinreb Amide Synthesis

Caption: General synthetic routes to N-protected amino acid Weinreb amides.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-protected amino acid Weinreb amides using common laboratory methods.

Protocol 1: Synthesis using N,N'-Carbonyldiimidazole (CDI)[3]

This one-pot procedure is efficient and utilizes a relatively inexpensive coupling reagent. The byproducts, imidazole and carbon dioxide, are easily managed.

-

Materials:

-

N-protected amino acid (1.0 mmol)

-

N,N'-Carbonyldiimidazole (CDI) (1.1 - 1.5 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 mmol)

-

N-methylmorpholine (NMM) or other suitable base (approx. 2.6 mmol total)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-protected amino acid (1.0 mmol) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add CDI (1.1 mmol) to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes to form the acylimidazolide intermediate.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM and neutralize it with NMM (1.1 mmol).

-

Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture from step 3.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC). Reaction times are typically short (e.g., 30 minutes).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Perform an aqueous workup: wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography if necessary.

-

Protocol 2: Synthesis via Acid Chloride[6]

This two-step protocol is highly effective, especially for Fmoc-protected amino acids, and often provides very clean product formation.

-

Materials:

-

N-Fmoc-amino acid (1.0 mmol)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.1 - 1.5 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 mmol)

-

A suitable base (e.g., Pyridine or N-methylmorpholine)

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

-

Procedure:

-

Step A: Formation of the Acid Chloride

-

Suspend the N-Fmoc-amino acid (1.0 mmol) in anhydrous DCM.

-

Add thionyl chloride (1.1 mmol) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy or quenching a small aliquot for analysis).

-

Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all excess reagent is removed.

-

-

Step B: Coupling with N,O-dimethylhydroxylamine

-

Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in DCM and add a base like pyridine (2.2 mmol) to neutralize the salt and scavenge the HCl produced during the reaction.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to proceed at 0 °C to room temperature until completion (monitored by TLC).

-

Perform an aqueous workup as described in Protocol 1 (wash with mild acid, base, and brine).

-

Dry the organic layer, concentrate, and purify the resulting Weinreb amide by chromatography or recrystallization.

-

-

Application in Synthesis: Formation of Ketones and Aldehydes

The primary utility of N-protected amino acid Weinreb amides is their conversion to valuable chiral intermediates.

Synthesis of α-Amino Ketones

Treatment of the Weinreb amide with an organometallic reagent, such as a Grignard reagent (R'-MgBr) or an organolithium reagent (R'-Li), followed by an acidic workup, yields the corresponding α-amino ketone.

Synthesis of α-Amino Aldehydes

Reduction of the Weinreb amide with a mild hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H), produces the corresponding α-amino aldehyde.[9]

Reaction Pathway for Weinreb Amide Conversion

Caption: Conversion of Weinreb amides to α-amino ketones and aldehydes.

Conclusion

N-protected amino acid Weinreb amides are robust and highly versatile intermediates in organic synthesis. Their predictable reactivity and the stability of the reaction intermediate make them superior precursors for the synthesis of ketones and aldehydes, avoiding common side reactions. The availability of multiple, high-yielding synthetic protocols, compatible with standard amino-protecting groups, ensures their continued and widespread use in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols for the successful implementation of this important chemical tool in a research and development setting.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. tutorchase.com [tutorchase.com]

- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

A-Z Guide to Weinreb Ketone Synthesis with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the synthesis of ketones. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction has become indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This is due to its remarkable ability to prevent the common problem of over-addition that plagues reactions with more traditional acylating agents.[1][2]

This technical guide delves into the core mechanism of the Weinreb ketone synthesis when using Grignard reagents, providing detailed experimental protocols and quantitative data to support its application in a research and development setting.

Core Mechanism: The Key to Selectivity

The primary advantage of the Weinreb ketone synthesis lies in its ability to avoid the formation of tertiary alcohols, a frequent side product when Grignard reagents react with other acyl derivatives like esters or acid chlorides.[2][3] This selectivity is attributed to the formation of a stable tetrahedral intermediate.[4]

The reaction proceeds as follows:

-

Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the N-methoxy-N-methylamide (Weinreb amide).

-

Formation of a Chelated Intermediate: This addition leads to a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The magnesium halide center is coordinated by both the oxygen of the original carbonyl group and the methoxy oxygen of the amide.[1] This forms a stable five-membered ring that protects the intermediate from further reaction.[5][6][7]

-

Aqueous Workup and Ketone Formation: This stable intermediate persists at low temperatures.[1][8] Upon acidic aqueous workup, the chelate is broken down, and the intermediate collapses to yield the desired ketone.

This chelation is the key difference compared to the reaction of Grignard reagents with esters or acid chlorides. In those cases, the initial tetrahedral intermediate is unstable and readily eliminates an alkoxide or halide to form a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol.[2]

Logical Comparison: Weinreb vs. Traditional Acylating Agents

The unique stability of the Weinreb amide-derived intermediate prevents the over-addition that is characteristic of Grignard reactions with esters or acid chlorides. The following diagram illustrates this crucial difference.

Quantitative Data Summary

The Weinreb ketone synthesis is known for its high yields across a broad range of substrates. The reaction conditions are generally mild and tolerate a variety of functional groups.[4] Below is a summary of representative yields.

| Weinreb Amide Substrate (R-CON(OMe)Me) | Grignard Reagent (R'-MgX) | Solvent | Temp (°C) | Yield (%) |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 94 |

| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 92 |

| N-methoxy-N-methyl-4-(methylthio)benzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 95 |

| N-methoxy-N-methyl-1H-indole-5-carboxamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 85 |

| N-methoxy-N-methylthiophene-2-carboxamide | Phenylmagnesium bromide | THF | 0 to 25 | 91 |

| N-methoxy-N-methyl-4-biphenylcarboxamide | Ethylmagnesium bromide | THF | 0 to 25 | 88 |

Data compiled from various sources for illustrative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Biaryl Ketones

This protocol is adapted from a procedure for the arylation of Weinreb amides with functionalized Grignard reagents.[9]

Materials:

-

Aryl bromide (1.0 mmol)

-

i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) in THF

-

N-methoxy-N-methylamide (1.2 mmol, 1.2 equiv)

-

Anhydrous Toluene or THF (3.0 mL)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

To a flame-dried reaction vial under an argon atmosphere, add the aryl bromide (1.0 mmol).

-

Add the solution of i-PrMgCl·LiCl (1.1 mmol) in THF dropwise at 25 °C. The formation of the Grignard reagent is typically complete within 1-2 hours.

-

In a separate flame-dried flask, dissolve the N-methoxy-N-methylamide (1.2 mmol) in anhydrous toluene (3.0 mL).

-

Add the freshly prepared Grignard reagent solution to the Weinreb amide solution at 25 °C.

-

Stir the reaction mixture at 25 °C for 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.

Protocol 2: Synthesis of an α-Alkoxy Ketone

This protocol is a generalized procedure based on the successful synthesis of an α-alkoxy ketone on a plant scale, which consistently gave yields around 80%.[10]

Materials:

-

α-alkoxy Weinreb amide (1.0 equiv)

-

Appropriate Grignard reagent (e.g., Arylmagnesium bromide, 1.1-1.5 equiv)

-

Anhydrous THF

-

Saturated aqueous NH₄Cl or 1 M HCl

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the α-alkoxy Weinreb amide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.

-

Add the Grignard reagent solution dropwise to the stirred Weinreb amide solution, maintaining the low temperature.

-

Allow the reaction to stir at the low temperature for a period of 1 to 3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl or cold 1 M HCl while the flask is still in the cooling bath.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude α-alkoxy ketone can often be used without further purification or can be purified by silica gel chromatography if necessary.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Role of the Boc protecting group in Weinreb amide reactions

An In-Depth Technical Guide on the Role of the Boc Protecting Group in Weinreb Amide Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb amide (an N-methoxy-N-methylamide) is a cornerstone functional group in modern organic synthesis, prized for its ability to react cleanly with organometallic reagents or hydride sources to produce ketones and aldehydes, respectively.[1][2][3][4] This transformation elegantly circumvents the pervasive issue of over-addition, where more reactive ketones are attacked by a second equivalent of the nucleophile to form tertiary alcohols.[2] The key to this controlled reactivity is the formation of a stable, chelated intermediate.[2][5]

In the synthesis of complex molecules, particularly in peptide chemistry and drug development, protecting groups are essential for masking reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and predictable reactivity.[6][7][8][9][10] It is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be selectively removed under mild acidic conditions.[7][8]

This technical guide provides a comprehensive analysis of the critical role the Boc protecting group plays in the synthesis and subsequent reactions of Weinreb amides, with a particular focus on N-Boc protected amino acid substrates. We will explore its function in preventing side reactions, ensuring compatibility with various reagents, and preserving stereochemical integrity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Weinreb Reaction: A Mechanism of Controlled Addition

The utility of the Weinreb amide stems from the N-methoxy group, which facilitates the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][4] This intermediate is stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[2][11] This chelated adduct is stable at low temperatures, preventing the elimination of the amide moiety and subsequent over-addition of the nucleophile.[2] The desired ketone or aldehyde is only liberated upon acidic workup.

The Role of the Boc Group in Weinreb Amide Synthesis

The synthesis of a Weinreb amide from a carboxylic acid, such as an N-protected amino acid, requires the activation of the carboxyl group followed by coupling with N,O-dimethylhydroxylamine.[12] The Boc group is instrumental during this stage for several reasons.

-

Compatibility and Stability: The Boc group is completely stable under the neutral or mildly basic conditions employed by a wide array of modern peptide coupling reagents used for this transformation, including N,N'-carbonyldiimidazole (CDI), propylphosphonic anhydride (T3P), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[1][12][13][14] This stability ensures that the amine remains protected throughout the amide formation.

-

Prevention of Side Reactions: An unprotected primary or secondary amine is nucleophilic and would compete with the N,O-dimethylhydroxylamine, leading to undesired side products such as diketopiperazines or oligomerization. The Boc group effectively masks this nucleophilicity.

-

Preservation of Chirality: The mild, low-temperature conditions used for these coupling reactions are fully compatible with the Boc protecting group and are designed to prevent racemization, thus preserving the stereochemical integrity of the chiral center, which is paramount in drug development.[13][14]

The Role of the Boc Group in Reactions of Weinreb Amides

Once the Boc-protected Weinreb amide is formed, its subsequent reaction to form a ketone or aldehyde is the key transformation. Here, the Boc group's role is primarily one of inertness and non-interference.

-

Orthogonal Stability: The C–N bond of the Boc carbamate is stable to the strongly nucleophilic and basic conditions of Grignard reagents, organolithiums, and common hydride reducing agents (e.g., LiAlH₄, DIBAL-H).[3][15] This chemical orthogonality is the central advantage, allowing the chemoselective transformation at the Weinreb amide carbonyl without disturbing the protected amine.

-

Prevention of Competing Reactions: An unprotected amine would be deprotonated by organometallic reagents, consuming at least one equivalent of the nucleophile. It could also be susceptible to N-alkylation.[16] The Boc group prevents these undesired pathways, ensuring a clean reaction at the intended carbonyl site.

-

No Interference with Chelation: The bulky, non-coordinating Boc group does not interfere with the formation of the critical five-membered chelate between the Weinreb amide and the metal cation of the incoming nucleophile.[2] This ensures that the reaction proceeds with its characteristic high selectivity and avoidance of over-addition.

The overall workflow, from a protected amino acid to a versatile keto-amine derivative, highlights the strategic importance of the Boc group.

Quantitative Data & Reaction Conditions

The efficiency of these reactions is high, as demonstrated by the yields reported in the literature. The following tables summarize representative conditions for both the formation of Boc-protected Weinreb amides and their subsequent conversion to ketones.

Table 1: Synthesis of N-Boc-Amino Acid Weinreb Amides

| N-Boc-Amino Acid | Coupling Reagent(s) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Boc-Phe-OH | T3P | DBU | CH₃CN | 0 | 30 min | 94 | [1] |

| Boc-Val-OH | T3P | DBU | CH₃CN | 0 | 30 min | 95 | [1] |

| Boc-Ala-OH | COMU | DIEA | DMF | 0 | 1 h | 97 | [1] |

| Boc-Gly-OH | CDI | NMM | THF/DCM | 0 to RT | 12 h | 92 | [12] |

| Boc-Pro-OH | CPI-Cl | DIPEA | CH₂Cl₂ | RT | 30 min | 90 |[13][14] |

Table 2: Conversion of N-Boc-Weinreb Amides to Ketones and Aldehydes

| N-Boc-Weinreb Amide | Reagent | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Boc-Phe-WA | MeMgBr | THF | 0 | 30 min | Boc-Phe-Me (Ketone) | 90 | [17] |

| Boc-Val-WA | PhMgBr | THF | 0 to RT | 2 h | Boc-Val-Ph (Ketone) | 88 | [18] |

| Boc-Ala-WA | LiAlH₄ | THF | -78 to 0 | 1 h | Boc-Alaninal (Aldehyde) | 85 | [15] |

| Boc-Pro-WA | EtMgBr | THF | 0 | 1 h | Boc-Pro-Et (Ketone) | 92 | [17] |

| Boc-Gly-WA | DIBAL-H | CH₂Cl₂ | -78 | 1.5 h | Boc-Glycinal (Aldehyde) | 89 | [15] |

(Abbreviations: WA = Weinreb Amide; T3P = Propylphosphonic anhydride; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIEA = N,N-Diisopropylethylamine; CDI = N,N'-Carbonyldiimidazole; NMM = N-Methylmorpholine; CPI-Cl = 3,3-dichloro-1,2-diphenylcyclopropene)

Experimental Protocols

The following are representative, generalized protocols for the key transformations.

Protocol 1: Synthesis of N-Boc-Phenylalanine Weinreb Amide using CDI

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-phenylalanine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour until CO₂ evolution ceases.

-

Amine Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C and slowly add N-methylmorpholine (NMM) (1.5 eq) to neutralize the salt.

-

Coupling: Add the neutralized amine solution to the activated amino acid solution via cannula at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours), monitoring completion by TLC.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc-phenylalanine Weinreb amide.[12]

Protocol 2: Synthesis of a Ketone from an N-Boc-Weinreb Amide

-

Setup: To a flame-dried, three-neck flask equipped with a dropping funnel under an inert atmosphere, add the N-Boc-Weinreb amide (1.0 eq) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-salt bath.

-

Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the pure N-Boc protected α-amino ketone.

Limitations and Considerations

While robust, the primary limitation of the Boc group is its lability to acid.[8][19]

-

Acid Sensitivity: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][13] Therefore, all subsequent synthetic steps must be performed under neutral or basic conditions if the Boc group is to be retained. This lability is, however, the basis for its utility as a protecting group, as it allows for facile deprotection at the desired stage.

-

Chlorinating Agents: Care must be taken when preparing Weinreb amides via an acid chloride intermediate. Harsh chlorinating agents like thionyl chloride (SOCl₂) can cleave the Boc group.[13] Milder, specialized reagents such as CPI-Cl or the use of acid fluorides are often required to ensure the integrity of the protecting group.[13][14][20]

Conclusion

The Boc protecting group plays an indispensable and multifaceted role in the successful application of Weinreb amide chemistry to amine-containing substrates, most notably amino acids. Its robust stability to a wide range of coupling conditions, organometallic reagents, and hydride sources ensures that it effectively shields the amine functionality from undesired side reactions. This chemical orthogonality, combined with its predictable and clean removal under acidic conditions, allows for the high-yield synthesis of chiral N-Boc-α-amino aldehydes and ketones. These products are highly valuable intermediates in the fields of medicinal chemistry and drug development, serving as versatile building blocks for the synthesis of peptidomimetics, natural products, and other complex molecular targets. The strategic use of the Boc group in conjunction with the Weinreb amide represents a powerful and reliable method in the synthetic chemist's toolkit.

References

- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. escholarship.org [escholarship.org]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chempep.com [chempep.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Weinreb Amide: A Strategic Tool for Precise Carbonyl Synthesis in Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the pursuit of high-yielding, selective, and reliable methodologies is paramount, particularly within the intricate pathways of drug discovery and development. The Weinreb-Nahm amide, a simple yet powerful N-methoxy-N-methylamide, has established itself as an indispensable functional group for the construction of ketones and aldehydes. Its defining feature—the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents or metal hydrides—effectively circumvents the pervasive issue of over-addition that plagues more conventional acylating agents. This guide provides a comprehensive overview of the Weinreb amide, detailing its preparation, mechanism of action, and broad synthetic utility. It includes structured data on reaction yields, detailed experimental protocols for key transformations, and visual diagrams to elucidate reaction pathways and workflows, serving as a critical resource for chemists engaged in the synthesis of complex molecules.

Introduction: The Challenge of Controlled Acylation

The synthesis of ketones and aldehydes represents a cornerstone of organic chemistry, as these carbonyl compounds are not only prevalent in a vast array of natural products and pharmaceuticals but also serve as versatile intermediates for further molecular elaboration.[1][2] A common and direct approach to ketone synthesis involves the reaction of an acyl derivative, such as an ester or an acid chloride, with a potent organometallic nucleophile like a Grignard or organolithium reagent.[3][4] However, this strategy is often complicated by a lack of control. The initially formed ketone is itself highly susceptible to further nucleophilic attack, leading to the formation of a tertiary alcohol as an undesired byproduct.[3][5] This over-addition problem necessitates careful control of stoichiometry and reaction conditions, often with limited success.[6]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now widely known as the Weinreb-Nahm amide or simply the Weinreb amide.[2][3] This functional group provides a robust and general method for the synthesis of ketones and, through reduction, aldehydes, with exceptional control and typically in high yields.

The Weinreb Amide: Structure and Unifying Principle of Reactivity

A Weinreb amide is characterized by the presence of an N-methoxy-N-methylamide moiety.[2] The key to its unique reactivity lies in the ability of the methoxy group to chelate the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent or metal hydride upon nucleophilic addition to the carbonyl carbon.[6] This chelation stabilizes the resulting tetrahedral intermediate, preventing its collapse to a ketone until a deliberate acidic workup is performed.[7] By the time the ketone is liberated, any excess nucleophilic reagent has been quenched, thus precluding over-addition.[8]

Diagram 1: The Advantage of the Weinreb Amide

Caption: Logical flow comparing traditional acylating agents with the Weinreb amide.

Synthesis of Weinreb Amides

Weinreb amides can be readily prepared from a variety of common starting materials, including carboxylic acids, acid chlorides, and esters. The choice of method often depends on the nature of the substrate and the availability of reagents.

From Carboxylic Acids

The most direct route to Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A wide range of modern peptide coupling reagents are effective for this purpose.[6]

Diagram 2: General Workflow for Weinreb Amide Synthesis from Carboxylic Acids

Caption: Workflow for synthesizing Weinreb amides from carboxylic acids.

From Esters

Esters can be converted to Weinreb amides using aluminum-based reagents, such as trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). These reagents react with N,O-dimethylhydroxylamine to form an aluminum amide in situ, which then reacts with the ester.

Synthetic Applications of Weinreb Amides

The primary utility of Weinreb amides lies in their conversion to ketones and aldehydes. The reaction conditions are generally mild and tolerate a wide variety of functional groups, making them invaluable in the synthesis of complex molecules.[6]

Ketone Synthesis

The reaction of a Weinreb amide with one or more equivalents of a Grignard reagent or an organolithium reagent, followed by an acidic workup, provides the corresponding ketone in high yield.

Diagram 3: Reaction Pathway for Ketone Synthesis

Caption: Reaction pathway for Weinreb amide conversion to a ketone.

Table 1: Synthesis of Ketones from Weinreb Amides with Organometallic Reagents

| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | >95 |

| N-methoxy-N-methylacetamide | Methylmagnesium bromide | Acetone | ~90 |

| N-methoxy-N-methyl-(E)-cinnamamide | Methylmagnesium bromide | (E)-4-Phenylbut-3-en-2-one | 85-95 |

| N-methoxy-N-methyl-2-furoamide | Phenyllithium | 2-Benzoylfuran | 80-90 |

| N-Boc-L-proline Weinreb amide | Isopropylmagnesium chloride | N-Boc-L-2-isobutyrylpyrrolidine | 75-85 |

Yields are representative and can vary based on specific reaction conditions and substrate.

Aldehyde Synthesis

Reduction of a Weinreb amide with a metal hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), followed by workup, affords the corresponding aldehyde.[9] Similar to ketone synthesis, a stable chelated intermediate is formed, which prevents over-reduction to the alcohol.[7]

Table 2: Synthesis of Aldehydes from Weinreb Amides via Reduction

| Weinreb Amide Substrate | Reducing Agent | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | LiAlH₄ | Benzaldehyde | >90 |

| N-methoxy-N-methylhexanamide | DIBAL-H | Hexanal | 85-95 |

| N-methoxy-N-methylnicotinamide | DIBAL-H | Nicotinaldehyde | 75-85 |

| Weinreb amide of oleic acid | LiAlH₄ | Oleyl aldehyde | ~90 |

| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | 4-Bromobenzaldehyde | 80-90 |

Yields are representative and can vary based on specific reaction conditions and substrate.

Experimental Protocols

The following protocols are representative examples for the preparation and reaction of Weinreb amides.

Protocol 1: Synthesis of N-methoxy-N-methylbenzamide from Benzoyl Chloride

Materials:

-

Benzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C is added pyridine (2.2 eq) dropwise.

-

A solution of benzoyl chloride (1.0 eq) in anhydrous DCM is then added dropwise to the stirred mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by silica gel chromatography to afford N-methoxy-N-methylbenzamide.

Protocol 2: Synthesis of Benzophenone from N-methoxy-N-methylbenzamide

Materials:

-

N-methoxy-N-methylbenzamide

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

1 M HCl (aq)

-

Saturated NH₄Cl (aq)

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

A solution of N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

Phenylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is cooled to 0 °C and quenched by the slow addition of saturated NH₄Cl solution, followed by 1 M HCl until the aqueous layer is acidic.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography to yield pure benzophenone.

Protocol 3: Reduction of a Weinreb Amide to an Aldehyde using DIBAL-H

Materials:

-

Weinreb amide

-

Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes)

-

Toluene or DCM, anhydrous

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

A solution of the Weinreb amide (1.0 eq) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.

-

DIBAL-H (1.1-1.5 eq) is added dropwise, maintaining the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 30-60 minutes.

-

The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.

-

The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the aldehyde, which may be purified by chromatography if necessary.[9][10]

Conclusion

The Weinreb-Nahm amide has proven to be a remarkably versatile and reliable functional group in organic synthesis. Its ability to form a stable, chelated intermediate circumvents the common problem of over-addition in reactions with strong nucleophiles, enabling the high-yield synthesis of ketones and aldehydes from a variety of starting materials. The mild reaction conditions and broad functional group tolerance have cemented its role as a strategic tool in the synthesis of complex natural products and pharmaceutical agents. For researchers and drug development professionals, a thorough understanding and practical command of Weinreb amide chemistry is an invaluable asset in the efficient construction of complex molecular targets.

References

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Storage of Boc-Amino Acid Derivatives

For Immediate Release

In the intricate world of peptide synthesis and drug development, the integrity of building blocks is paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing the solubility and storage of Boc-amino acid derivatives. Ensuring the stability and proper dissolution of these vital reagents is fundamental to achieving high-purity, high-yield synthetic outcomes.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliable protection of amino groups and its facile, acid-labile deprotection.[1][2] However, the physicochemical properties of Boc-amino acids, particularly their solubility and stability, can vary significantly depending on the nature of the amino acid side chain and the presence of other protecting groups.[3] This guide offers a comprehensive overview of best practices for handling, storing, and solubilizing these essential compounds, supported by quantitative data and detailed experimental protocols.

Optimal Storage for Long-Term Stability

The primary chemical liability of Boc-amino acid derivatives is the acid-labile nature of the Boc protecting group.[4] Therefore, meticulous control of the storage environment is crucial to prevent premature deprotection and other degradation pathways, such as hydrolysis and oxidation.[4][5] For optimal long-term stability, Boc-amino acid derivatives should be stored in a cool, dark, and dry environment.[6][7]

Table 1: Recommended Storage Conditions for Boc-Amino Acid Derivatives

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C[6][8] Short-term: 2-8°C[4][5] | Minimizes thermal degradation and slows potential hydrolytic decomposition.[5] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[4][5] | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[4] |

| Light | Protection from light (e.g., amber vials)[5][7] | Prevents potential photolytic degradation.[5] |

| Moisture | Tightly sealed containers in a desiccated environment[5][6] | Minimizes hydrolytic degradation of the Boc group.[5] |

Key Handling Practices

Proper handling procedures are as critical as storage conditions to maintain the integrity of Boc-amino acid derivatives.

-

Equilibration: Before opening, always allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[4][7]

-

Inert Atmosphere: For sensitive compounds and long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended.[4][5]

-

Avoid Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the original container.[4]

-

Minimize Exposure: Work efficiently when weighing the compound and securely reseal the container immediately afterward.[4]

Understanding Solubility in Organic Solvents

The solubility of Boc-amino acid derivatives is a critical factor in their application, particularly in solid-phase peptide synthesis (SPPS), where complete dissolution is necessary for efficient coupling reactions.[3] Solubility is influenced by the polarity of the amino acid side chain, the presence of other protecting groups, and the choice of solvent.[3] Generally, solvents that can effectively solvate both the polar carboxylic acid group and the nonpolar Boc group will exhibit higher solubilizing capacity.[9]

Table 2: Quantitative Solubility of Selected Boc-Amino Acid Derivatives

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |

| Boc-Leu-Leu-OH | DMF | ~30 | - |

| DMSO | ~10 | - | |

| Ethanol | ~30 | - | |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers. | |

| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL. |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication. |

| N-Boc-L-proline | DMF | ~20 | - |

| DMSO | ~15 | - | |

| Ethanol | ~15 | - | |

| DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers. | |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication. |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C. |

| Boc-Gly-OH | Dichloromethane (CH₂Cl₂) | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~87.6 mg/mL.[10] |

This data has been compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Boc-Protected Amino Acid for SPPS Coupling

This protocol outlines a standard procedure for dissolving a Boc-protected amino acid for use in a coupling reaction during solid-phase peptide synthesis.[3]

-

Solvent Selection: Choose an appropriate solvent based on the known solubility of the Boc-amino acid (see Table 2) and its compatibility with the SPPS chemistry. Dimethylformamide (DMF) is a common choice.

-

Weighing: Accurately weigh the required amount of the Boc-amino acid in a clean, dry vial.

-

Dissolution: Add the selected solvent to the vial.

-

Agitation: Gently swirl or vortex the vial to aid dissolution. If the compound does not dissolve readily, sonication for a few minutes can be employed.[3]

-

Gentle Warming: In cases of poor solubility, gentle warming (e.g., to 30-40°C) can be applied with caution, as excessive heat can lead to degradation.[3]

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter before adding it to the reaction vessel.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Boc group is typically achieved using a strong acid.[1][11]

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes with agitation.[4]

-

Pre-wash: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.[4]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.[4]

-

Neutralization: Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each to neutralize the trifluoroacetate salt.[4]

-

Final Wash: Wash the resin again with DCM (5 x 10 mL) to remove excess base before proceeding to the next coupling step.[4]

Visualizing Workflows and Chemical Logic

To further clarify the handling and chemistry of Boc-amino acid derivatives, the following diagrams illustrate key processes and relationships.

By adhering to the guidelines outlined in this document, researchers can ensure the quality and reliability of their Boc-amino acid derivatives, leading to more robust and reproducible synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Gly-OH Novabiochem 4530-20-5 [sigmaaldrich.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Weinreb-Nahm Ketone Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis has become an indispensable tool in organic chemistry for the mild and selective formation of ketones and aldehydes.[1][2][3] This powerful reaction circumvents the common problem of over-addition often encountered with highly reactive organometallic reagents and traditional acylating agents. The key to this selectivity lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate, which only collapses to the corresponding ketone or aldehyde upon aqueous workup.[1][3] This stability prevents the undesired second addition of the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.[1] The broad substrate scope, tolerance of various functional groups, and generally high yields have established the Weinreb-Nahm synthesis as a cornerstone in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth overview of the discovery, mechanism, and modern applications of this essential transformation, complete with detailed experimental protocols and quantitative data to aid researchers in its practical application.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often a low-yielding process plagued by the formation of tertiary alcohol byproducts. The intermediate ketone formed is often more reactive than the starting material, leading to a second nucleophilic attack. In their seminal 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University described a novel method for the synthesis of ketones and aldehydes using N-methoxy-N-methylamides.[2][4] They demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the desired carbonyl compounds in good to excellent yields, even when an excess of the organometallic reagent is used.[4] This groundbreaking work provided a robust and general solution to a long-standing challenge in organic synthesis.

The Reaction Mechanism

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable five-membered chelated tetrahedral intermediate. The reaction proceeds via the following steps:

-

Nucleophilic Addition: An organometallic reagent (organolithium or Grignard) adds to the carbonyl carbon of the Weinreb amide.

-

Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy oxygen.[3] This chelate is stable at low temperatures.

-

Aqueous Workup: Upon the addition of an aqueous acid, the chelated intermediate is hydrolyzed to release the final ketone or aldehyde product, along with N,O-dimethylhydroxylamine.

This mechanism prevents the collapse of the tetrahedral intermediate to the ketone in the presence of unreacted organometallic reagent, thereby inhibiting over-addition.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 3. grokipedia.com [grokipedia.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

Chelation Control in Reactions of N-methoxy-N-methylamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile functional groups in modern organic synthesis. Their remarkable stability and predictable reactivity with organometallic reagents make them invaluable intermediates for the synthesis of ketones and aldehydes, which are key building blocks in numerous pharmaceutical agents and natural products.[1] A central feature governing the unique reactivity of Weinreb amides is the concept of chelation control. This technical guide provides an in-depth exploration of the principles of chelation control in reactions involving Weinreb amides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

The primary advantage of the Weinreb amide is its ability to react with organometallic reagents like Grignard or organolithium reagents to form a stable tetrahedral intermediate.[1][2] This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen. This five-membered chelated ring prevents the collapse of the intermediate and the subsequent over-addition of the nucleophile, a common problem encountered with other acylating agents like esters or acid chlorides.[1] Upon acidic workup, this stable intermediate readily hydrolyzes to furnish the desired ketone in high yield.

The Mechanism of Chelation Control

The cornerstone of the Weinreb ketone synthesis lies in the formation of a stable, five-membered cyclic tetrahedral intermediate.[1] When a nucleophilic organometallic reagent (e.g., R'-M) adds to the carbonyl carbon of the Weinreb amide, the metal cation (M) is coordinated by both the newly formed anionic oxygen and the nitrogen-bound methoxy group. This chelation stabilizes the intermediate, preventing the elimination of the N-methoxy-N-methylamino group and subsequent second addition of the nucleophile. The reaction is typically quenched with an aqueous acid solution, which protonates the alkoxide and leads to the collapse of the intermediate to the corresponding ketone.

In the absence of the chelating methoxy group, as is the case with typical amides or esters, the tetrahedral intermediate is less stable. It can readily eliminate the leaving group to form a ketone, which is often more reactive than the starting material. This leads to a second nucleophilic addition, resulting in the formation of a tertiary alcohol as a common byproduct. The chelation control offered by the Weinreb amide effectively prevents this over-addition pathway.

Quantitative Data on Chelation-Controlled Reactions

The effectiveness of chelation control in reactions of Weinreb amides is evident in the high yields of the desired ketone products and the minimal formation of over-addition byproducts. The following table summarizes the results from a study on the sequential nucleophilic substitution of a urea derivative possessing both a highly reactive N-(2,4-dimethoxy-1,3,5-triazinyl) (DMT) amide and a standard Weinreb amide (N-methoxy-N-methylamide). The first equivalent of the Grignard reagent selectively reacts with the more reactive DMT-amide, and the second, different Grignard reagent then reacts with the remaining Weinreb amide in a chelation-controlled manner to afford unsymmetrical ketones.

| Entry | R¹-MgBr (1st Nucleophile) | R²-MgBr (2nd Nucleophile) | Product (Unsymmetrical Ketone) | Yield (%) |

| 1 | PhMgBr | 4-MeOC₆H₄MgBr | 4-Methoxybenzophenone | 95 |

| 2 | PhMgBr | 4-CF₃C₆H₄MgBr | 4-(Trifluoromethyl)benzophenone | 89 |

| 3 | 4-MeOC₆H₄MgBr | PhMgBr | 4-Methoxybenzophenone | 91 |

| 4 | 4-MeOC₆H₄MgBr | 4-CF₃C₆H₄MgBr | 4-Methoxy-4'-(trifluoromethyl)benzophenone | 85 |

| 5 | PhMgBr | n-BuMgBr | 1-Phenylpentan-1-one | 78 |

| 6 | PhMgBr | i-PrMgBr | 2-Methyl-1-phenylpropan-1-one | 45 |

| 7 | PhMgBr | t-BuMgBr | 2,2-Dimethyl-1-phenylpropan-1-one | 23 |

Data adapted from Hirao, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.[3][4][5]

The high yields of the unsymmetrical ketones, even with a variety of Grignard reagents, underscore the robustness of the chelation-controlled addition to the Weinreb amide moiety, preventing the formation of tertiary alcohols.

Experimental Protocols

General Procedure for the Synthesis of a Weinreb Amide

This protocol describes the synthesis of 4-Bromo-N-methoxy-N-methyl-benzamide.

Materials:

-

4-Bromobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in DCM, add pyridine (2.5 equivalents) at 0 °C.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM to the mixture at 0 °C.

-